![molecular formula C6H14FNO B13571134 2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol](/img/structure/B13571134.png)
2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol is a synthetic compound known for its stimulating and euphoric effects on the body. It belongs to the amphetamine class and is often referred to as a psychoactive drug.
Vorbereitungsmethoden
The synthesis of 2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol involves several steps. One common synthetic route includes the reaction of 3-fluoropropylamine with methylamine, followed by the addition of ethylene oxide. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde form.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Wissenschaftliche Forschungsanwendungen
2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol involves its interaction with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in the stimulating and euphoric effects associated with the compound.
Vergleich Mit ähnlichen Verbindungen
2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol is unique compared to other similar compounds due to its specific chemical structure and the presence of the fluorine atom. Similar compounds include:
Eigenschaften
Molekularformel |
C6H14FNO |
|---|---|
Molekulargewicht |
135.18 g/mol |
IUPAC-Name |
2-[3-fluoropropyl(methyl)amino]ethanol |
InChI |
InChI=1S/C6H14FNO/c1-8(5-6-9)4-2-3-7/h9H,2-6H2,1H3 |
InChI-Schlüssel |
FGSFGHQDAOASHE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCF)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



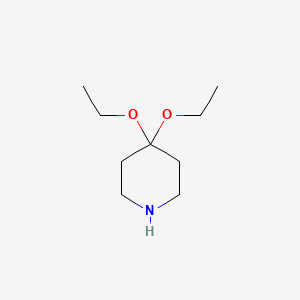

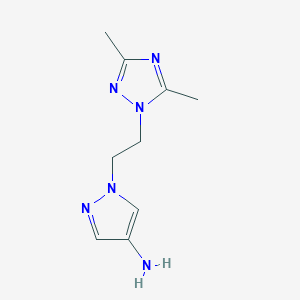

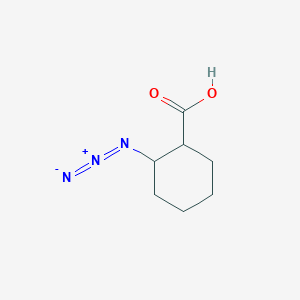
![2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 2-(phenylformamido)acetate](/img/structure/B13571091.png)

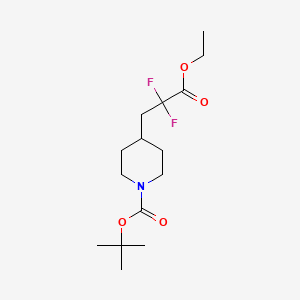
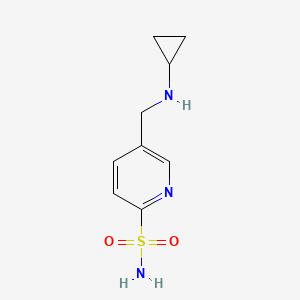
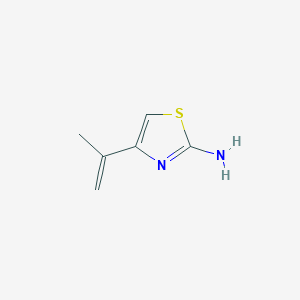

![Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B13571122.png)
![2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13571126.png)
